2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine
CAS No.: 503173-14-6
Cat. No.: VC2297438
Molecular Formula: C7H7F3N2
Molecular Weight: 176.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 503173-14-6 |
---|---|
Molecular Formula | C7H7F3N2 |
Molecular Weight | 176.14 g/mol |
IUPAC Name | 2,2,2-trifluoro-1-pyridin-2-ylethanamine |
Standard InChI | InChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-3-1-2-4-12-5/h1-4,6H,11H2 |
Standard InChI Key | SYBAWUSIVYUZIZ-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)C(C(F)(F)F)N |
Canonical SMILES | C1=CC=NC(=C1)C(C(F)(F)F)N |
Introduction
Chemical Properties and Structure
Structural Identification
2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine is characterized by specific chemical identifiers that distinguish it from related compounds. The table below summarizes key structural identification parameters:
Parameter | Value |
---|---|
CAS Number | 503173-14-6 |
Molecular Formula | C7H7F3N2 |
Molecular Weight | 176.14 g/mol |
IUPAC Name | 2,2,2-trifluoro-1-pyridin-2-ylethanamine |
Structure | Pyridine ring connected to a carbon bearing an amino group and a trifluoromethyl group |
The compound's structure consists of a pyridine ring (C5H4N) directly connected to a chiral carbon center that bears an amino group (NH2) and a trifluoromethyl (CF3) group . This structural arrangement contributes to the compound's unique chemical and biological properties.
Synthesis Methods
The synthesis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine can be accomplished through several synthetic routes, with optimization possibilities to achieve high yields and purity. The synthetic approaches typically leverage the reactivity of the trifluoromethyl and pyridine functional groups.
One documented synthetic pathway involves a multi-step process starting with substituted pyridin-2-amine and pyridine-2-carbaldehyde derivatives in methanol. The reaction typically employs TosOH as a catalyst and 2-isocyano-2,4,4-trimethyl-pentane as a reagent. This mixture is stirred at elevated temperature (70°C) for approximately 12 hours, followed by aqueous workup and extraction with ethyl acetate. The organic phase is then dried with anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the desired product or its precursors .
Another synthetic approach involves the reduction of 2,2,2-trifluoro-N-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetamide using BH3-Me2S in THF. This reaction is typically conducted at 60°C for 12 hours, followed by quenching with methanol and water, extraction with ethyl acetate, and purification using preparative HPLC . This method demonstrates the versatility of synthetic pathways available for producing 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine and its derivatives.
Chemical Reactivity
The chemical reactivity of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine is governed by the presence of three key functional groups: the pyridine ring, the primary amine, and the trifluoromethyl group. Each of these functional groups contributes unique reactivity patterns that enable diverse chemical transformations.
The pyridine ring, with its basic nitrogen atom, can participate in various reactions including nucleophilic substitution, electrophilic substitution (though less readily than benzene), and coordination with metal ions. The nitrogen atom can also serve as a hydrogen bond acceptor, influencing the compound's interactions with biological targets.
The primary amine group represents a nucleophilic center that can undergo numerous transformations:
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Acylation reactions to form amides
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Alkylation to form secondary and tertiary amines
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Condensation with aldehydes and ketones to form imines
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Formation of carbamates and ureas
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Coordination with transition metals through the lone pair on nitrogen
The trifluoromethyl group, with its strong electron-withdrawing properties, significantly influences the reactivity of adjacent functional groups. This group enhances the acidity of nearby protons and affects the nucleophilicity of the amine group. Additionally, the C-F bonds are notably resistant to metabolic cleavage, contributing to the compound's stability in biological systems.
Related Compounds and Derivatives
Several compounds structurally related to 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine have been documented in chemical databases and research literature. These related compounds provide insights into potential modifications that could alter the physicochemical and biological properties of the parent compound.
Salt Forms
2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine oxalate is a salt form of the parent compound, with the molecular formula C7H7F3N2.C2H2O4 and a molecular weight of 266.17 g/mol. Its CAS number is 1187929-49-2 . Salt formation is a common strategy to modify the solubility, stability, and bioavailability of pharmaceutical compounds.
Structurally Similar Compounds
2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol (CAS: 107040-75-5) represents a closely related compound where the amine group is replaced by a hydroxyl group. This compound has a molecular formula of C7H6F3NO, a molecular weight of 177.12 g/mol, and a documented melting point of 80-82°C . The substitution of the amino group with a hydroxyl group significantly alters the hydrogen bonding capabilities and reactivity profile while maintaining the core structural features of the trifluoromethyl group and pyridine ring.
2,2,2-Trifluoro-N-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetamide represents a more complex derivative featuring an imidazo[1,2-a]pyridine system. This compound has been utilized in synthetic pathways related to 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine derivatives . The spectroscopic data for this compound includes 1H NMR and mass spectrometry characterization, with an m/z value of 307 [M+1]+ .
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